molecular formula C14H15N3OS B2934611 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1206996-10-2

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2934611
CAS No.: 1206996-10-2
M. Wt: 273.35
InChI Key: UITILNQMTSDRSA-UHFFFAOYSA-N
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide include other imidazole derivatives such as:

  • 1-allyl-5-phenyl-1H-imidazole-2-thiol
  • 2-((1-allyl-1H-imidazol-2-yl)thio)acetamide
  • 1-allyl-5-phenyl-1H-imidazole-2-carboxamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-8-17-12(11-6-4-3-5-7-11)9-16-14(17)19-10-13(15)18/h2-7,9H,1,8,10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITILNQMTSDRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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